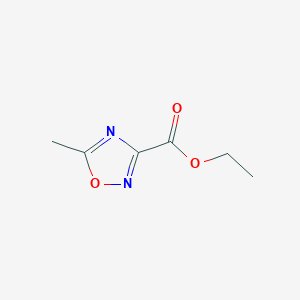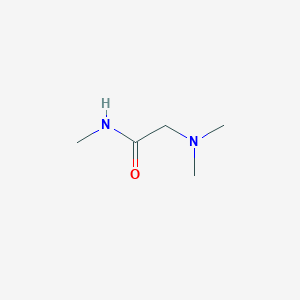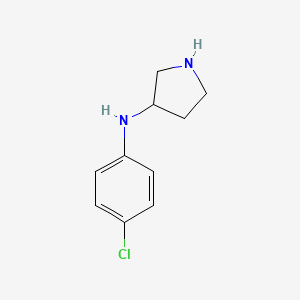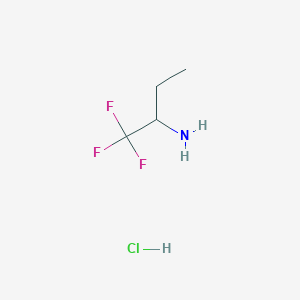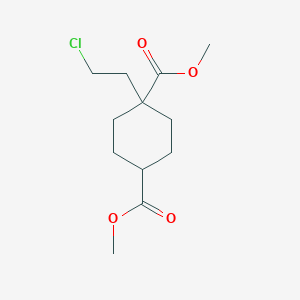
2-Chloro-N-methylpyrimidin-4-amine
Overview
Description
2-Chloro-N-methylpyrimidin-4-amine is a chemical compound with the CAS Number: 66131-68-8 . It has a molecular weight of 143.58 and its IUPAC name is 2-chloro-N-methyl-4-pyrimidinamine . It is a white to yellow solid .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring with a chlorine atom and a methylamine group attached . The InChI code for this compound is 1S/C5H6ClN3/c1-7-4-2-3-8-5(6)9-4/h2-3H,1H3,(H,7,8,9) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 143.57 g/mol . It has a computed XLogP3-AA value of 1.5, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . Its topological polar surface area is 37.8 Ų .Scientific Research Applications
Molecular Docking and Experimental Studies
A study on a molecule closely related to 2-Chloro-N-methylpyrimidin-4-amine, specifically 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, indicated its significant role in treating hypertension as a potential I1 imidazoline receptor agonist. The research utilized both experimental and theoretical techniques to investigate the molecular structure of this compound, including FT-IR, FT-Raman, NMR, and DFT. The study also explored molecular stability, charge distribution, and biological activity, suggesting anti-hypertensive properties (Aayisha et al., 2019).
Crystal and Molecular Structure Analysis
Research on benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine, an isomeric compound, involved determining crystal structures to understand conformational differences and hydrogen-bonding interactions. This study highlighted the significance of conformation in the crystal structure and stability of such compounds (Odell et al., 2007).
Synthesis and Biological Activity
A reaction involving 2-(2-acetoxyethyl)amino-4-chloro-6-methylpyrimidine with aromatic amines led to the synthesis of 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines. The resultant compounds displayed pronounced antituberculous effects, highlighting the potential medicinal applications of these pyrimidine derivatives (Erkin & Krutikov, 2007).
Regioselective Reactions and X-ray Analysis
A study on the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methyl-pyrimidine showed the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product. This work highlighted the use of X-ray crystallography in understanding the product formation and molecular interactions in such reactions (Doulah et al., 2014).
Antibacterial Potential of Pyrimidine Derivatives
Research on the reaction of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with 4,5-dihydrothiazol-2-amine led to the synthesis of 2-chloro-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine. This compound, upon further modification, showed potential as an antibacterial agent, indicating the broad scope of pyrimidine derivatives in pharmaceutical research (Etemadi et al., 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . It has hazard statements H302 and H319, indicating that it is harmful if swallowed and causes serious eye irritation . Precautionary statements include P305, P338, and P351, advising to rinse cautiously with water in case of eye contact .
Mechanism of Action
Target of Action
Pyrimidines, a class of compounds to which 2-chloro-n-methylpyrimidin-4-amine belongs, are known to exhibit a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
This interaction could potentially result in the observed anti-inflammatory effects .
Biochemical Pathways
Given its potential anti-inflammatory effects, it may influence pathways related to inflammation and immune response .
Result of Action
Given its potential anti-inflammatory effects, it may result in the reduction of inflammation and related symptoms .
Biochemical Analysis
Biochemical Properties
2-Chloro-N-methylpyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, proteins, and other biomolecules, influencing their functions. For instance, it has been observed to interact with certain kinases and phosphatases, affecting their catalytic activities. The nature of these interactions often involves binding to the active sites of these enzymes, leading to either inhibition or activation of their functions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression and changes in cellular metabolism. Additionally, this compound can induce apoptosis in certain cell types by activating caspases and other apoptotic proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activities. This binding can result in enzyme inhibition or activation, depending on the target. For instance, it has been found to inhibit certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation of downstream targets. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, studies have shown that high doses of this compound can induce toxicity and adverse effects, such as liver damage and altered metabolic functions. Threshold effects have also been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels, particularly in pathways related to nucleotide synthesis and degradation. For example, it can inhibit the activity of certain enzymes involved in pyrimidine metabolism, leading to altered levels of nucleotides and their derivatives .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it has been observed that this compound can be transported into cells via specific membrane transporters, leading to its accumulation in the cytoplasm and nucleus .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it has been found to localize in the nucleus, where it can interact with nuclear proteins and influence gene expression. Additionally, this compound can be targeted to the mitochondria, affecting mitochondrial functions and cellular energy metabolism .
properties
IUPAC Name |
2-chloro-N-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c1-7-4-2-3-8-5(6)9-4/h2-3H,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNSNVIQHYHUHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548546 | |
| Record name | 2-Chloro-N-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66131-68-8 | |
| Record name | 2-Chloro-N-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-N-methylpyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

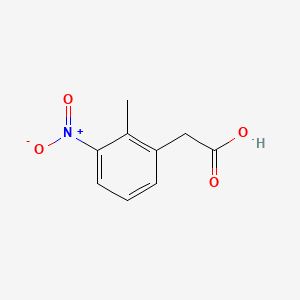
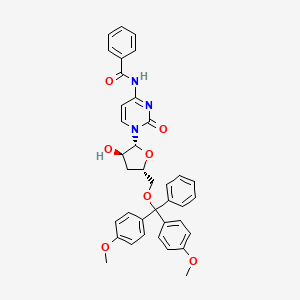
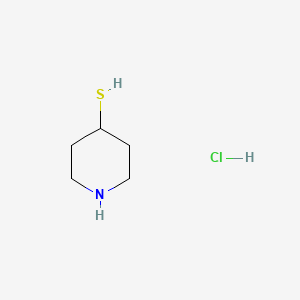
![1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine](/img/structure/B1355279.png)

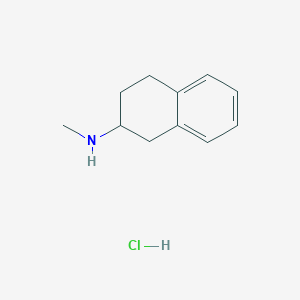
![[(3Ar,4R,5R,6aS)-4-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B1355287.png)


